Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Description
Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a bifunctional indole derivative containing both a bromo substituent at the 4-position and a boronate ester group at the 3-position. The tert-butyl carbamate group at the 1-position serves as a protective moiety, enhancing solubility and stability during synthetic applications. This compound is designed for use in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the bromo and boronate groups enable sequential functionalization .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKPNFCBOKFSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682321 | |
| Record name | tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-01-6 | |
| Record name | tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Indole
Reagents :
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Di-tert-butyl dicarbonate [(Boc)₂O]
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4-Dimethylaminopyridine (DMAP) catalyst
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Tetrahydrofuran (THF) solvent
Procedure :
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Dissolve indole (1.0 equiv) in anhydrous THF under nitrogen.
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Add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv) dropwise.
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Stir at 25°C for 12 hours.
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Purify via silica gel chromatography (hexanes:ethyl acetate = 9:1).
Regioselective Bromination at the 4-Position
Reagents :
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N-Bromosuccinimide (NBS)
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Polyethylene glycol-400 (PEG-400) solvent
Procedure :
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Dissolve Boc-protected indole (1.0 equiv) in PEG-400.
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Add NBS (1.1 equiv) portionwise at 0°C.
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Warm to 25°C and stir for 6 hours.
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Quench with Na₂S₂O₃, extract with CH₂Cl₂, and concentrate.
Boronate Ester Installation via Suzuki-Miyaura Coupling
Reagents :
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Bis(pinacolato)diboron (B₂Pin₂)
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Pd(dppf)Cl₂ catalyst
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Potassium carbonate base
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1,4-Dioxane/water solvent
Procedure :
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Mix 4-bromoindole derivative (1.0 equiv), B₂Pin₂ (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in 1,4-dioxane.
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Add aqueous K₂CO₃ (2.0 equiv).
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Heat at 90°C under nitrogen for 12 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Optimization Strategies
Solvent and Catalyst Screening
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Standard | Pd(dppf)Cl₂ | 1,4-Dioxane | 78 |
| Alternative | Pd(PPh₃)₄ | THF | 65 |
| High-Temperature | Pd(OAc)₂/XantPhos | Toluene | 72 |
Polar aprotic solvents (e.g., 1,4-dioxane) enhance Pd catalyst stability, while bidentate ligands (dppf) improve regioselectivity.
Temperature and Atmosphere Control
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Inert Atmosphere : Nitrogen or argon prevents boronate oxidation.
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Temperature : Reactions above 80°C accelerate transmetallation but risk deboronation. A balance at 90°C maximizes efficiency.
Industrial-Scale Considerations
Continuous Flow Reactors
Purification Techniques
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Crystallization : Use heptane/ethyl acetate mixtures for high-purity (>99%) product.
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Chromatography Avoidance : Cost-effective for multi-kilogram batches.
Analytical Characterization
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¹H NMR (CDCl₃): δ 1.35 (s, 12H, Bpin), 1.62 (s, 9H, Boc), 7.21–7.45 (m, 3H, indole-H).
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HRMS : m/z calc. for C₁₉H₂₅BBrNO₄ [M+H]⁺: 422.1300, found: 422.1302.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The indole core can be reduced to form different derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylic acid.
Reduction: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole.
Substitution: Formation of various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its potential anticancer properties. The indole moiety is known for its biological activity, and the incorporation of the boron-containing group enhances the compound's reactivity and selectivity towards specific biological targets. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Boron Neutron Capture Therapy (BNCT)
Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate may also have applications in BNCT. This therapy utilizes boron-containing compounds that selectively accumulate in tumor cells. Upon exposure to thermal neutrons, these compounds undergo nuclear reactions that produce high-energy alpha particles and lithium nuclei, leading to localized cell death .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the bromo group allows for effective coupling with various nucleophiles, facilitating the formation of complex organic molecules . This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
Synthesis of Boronates
this compound can be utilized to synthesize other boronates through transesterification reactions. The resulting boronates are crucial intermediates in organic synthesis and materials science .
Materials Science
Development of Functional Materials
Research indicates that this compound can be used to develop functional materials with unique electronic and optical properties. Its structure allows for the incorporation into polymers or nanomaterials that exhibit enhanced conductivity or photoluminescence . These materials have potential applications in electronic devices and sensors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of indole with boron groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .
Case Study 2: Cross-Coupling Reactions
In a series of experiments aimed at synthesizing complex organic molecules, this compound was used successfully as a coupling agent in Suzuki reactions to form biaryl compounds with high yields .
Mechanism of Action
The mechanism by which tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.
Molecular Targets and Pathways:
Enzymes: It can inhibit certain enzymes by binding to their active sites.
Receptors: It may interact with specific receptors, influencing signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP values across all analogues, enhancing membrane permeability.
- Stability : Boronate esters are prone to hydrolysis under acidic/basic conditions, but tert-butyl protection mitigates this issue .
- Solubility: Fluorinated and cyano-substituted derivatives exhibit improved aqueous solubility due to polar functional groups .
Biological Activity
Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 1256360-01-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C19H25BBrNO4
- Molar Mass: 422.12 g/mol
- CAS Number: 1256360-01-6
- Purity: Typically >95% .
The compound is known to interact with various biological targets, particularly in the context of cancer treatment. It has been studied for its ability to modulate the activity of certain enzymes and receptors involved in tumor proliferation and survival. The presence of the bromine atom and the dioxaborolane moiety are crucial for its biological activity.
Key Mechanisms:
- Estrogen Receptor Modulation : The compound selectively down-regulates estrogen receptors, which is a common target in breast cancer therapies .
- Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
- Antioxidant Activity : The dioxaborolane group is associated with antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
These results demonstrate its potential as a therapeutic agent in oncology.
Case Studies
- MCF-7 Cell Line Study : In a study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism involved apoptosis induction and inhibition of angiogenesis .
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care . Long-term toxicity studies are necessary to evaluate its safety profile fully.
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?
Methodology : The compound is typically synthesized via sequential functionalization of the indole scaffold. A common approach involves:
Boc protection : tert-Butyloxycarbonyl (Boc) protection of the indole nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .
Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions.
Boronate installation : Suzuki-Miyaura coupling or direct borylation at the 3-position using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts.
Key Data :
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group presence (e.g., tert-butyl singlet at ~1.4 ppm) and boronate signals (quartet for B-O bonds at ~1.3 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the planar indole core and boronate geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇BBrNO₄: 450.09) .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodology : The compound serves as a versatile intermediate:
- Suzuki-Miyaura Cross-Coupling : The boronate ester enables C-C bond formation with aryl halides, critical for synthesizing indole-based pharmacophores (e.g., kinase inhibitors) .
- Protecting Group Strategy : The Boc group facilitates selective deprotection for subsequent functionalization (e.g., amide coupling) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo and 3-boronate substituents influence reactivity in cross-coupling reactions?
Methodology :
- Steric Effects : The bulky tert-butyl and pinacol boronate groups hinder coupling at the 3-position, directing reactions to the 4-bromo site.
- Electronic Effects : Electron-withdrawing bromine at C4 enhances electrophilicity, improving oxidative addition with Pd(0) catalysts.
Data Contradictions : - Some studies report reduced yields in Suzuki-Miyaura reactions due to competing deboronation under basic conditions .
Optimization Strategies : - Use PdCl₂(dtbpf) with K₃PO₄ in toluene/water biphasic systems to minimize side reactions .
Q. What challenges arise in maintaining boronate ester stability during synthetic workflows?
Methodology :
- Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis in protic solvents. Storage at 0–6°C under nitrogen is recommended .
- Purification : Column chromatography with silica gel pre-treated with 1% triethylamine minimizes boronate degradation .
Key Findings : - Stability assays show >90% integrity after 72 hours in anhydrous THF at -20°C .
Q. How can regioselectivity be controlled during functionalization of the indole core?
Methodology :
- Directing Groups : The Boc group at N1 directs electrophilic substitution to C4 via steric and electronic effects .
- Metalation Strategies : Use of LiHMDS for deprotonation at C3 enables boronate installation without competing bromine displacement .
Data Table :
| Reaction Condition | Regioselectivity (C3:C4) | Yield (%) |
|---|---|---|
| Boc-protected, B₂Pin₂, Pd(dppf)Cl₂ | 0:100 | 82 |
| Unprotected indole, same catalyst | 45:55 | 67 |
Q. What analytical techniques resolve contradictions in spectral data for this compound?
Methodology :
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions (e.g., distinguishes C3-boronate from C4-bromo environments) .
- Elemental Analysis : Confirms boron content (theoretical: 2.4%) to rule out impurities .
- HPLC-PDA : Detects hydrolyzed boronic acid byproducts (retention time shift ≥2 min) .
Q. How does the compound’s stability vary under different catalytic systems?
Methodology :
- Pd vs. Ni Catalysts : Pd-based systems (e.g., Pd(PPh₃)₄) show higher compatibility, whereas Ni catalysts promote deboronation .
- Solvent Effects : Anhydrous toluene > THF > DMF in minimizing boronate degradation (half-life: 24h vs. 8h vs. 2h) .
Key Data :
| Catalyst | Solvent | Temp (°C) | Degradation (%) |
|---|---|---|---|
| PdCl₂(dppf) | Toluene | 80 | <5 |
| NiCl₂(dppe) | THF | 60 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
